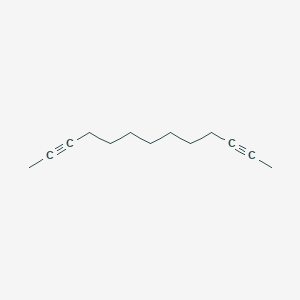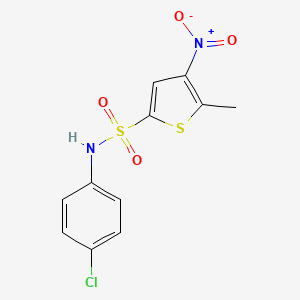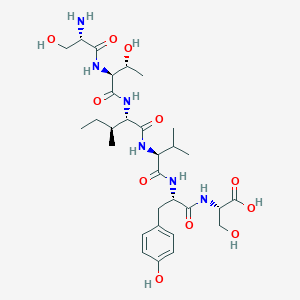![molecular formula C19H15ClN2O2 B12588489 5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide CAS No. 648925-78-4](/img/structure/B12588489.png)
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide is an organic compound with a complex structure that includes a chlorinated benzene ring, a hydroxyl group, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Coupling Reaction: The amine is then coupled with 3-(2-pyridinyl)benzyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can introduce various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide involves its interaction with specific molecular targets. The hydroxyl and pyridine groups can form hydrogen bonds and coordinate with metal ions, respectively, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxy-N-(3-pyridinyl)benzamide: Similar structure but lacks the benzyl group.
2-Hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide: Similar structure but lacks the chlorine atom.
5-Chloro-2-hydroxy-N-(2-pyridinyl)benzamide: Similar structure but the pyridine ring is directly attached to the benzamide.
Uniqueness
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide is unique due to the presence of both the chlorine atom and the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Propiedades
Número CAS |
648925-78-4 |
|---|---|
Fórmula molecular |
C19H15ClN2O2 |
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-7-8-18(23)16(11-15)19(24)22-12-13-4-3-5-14(10-13)17-6-1-2-9-21-17/h1-11,23H,12H2,(H,22,24) |
Clave InChI |
FEDCYSZWHOSSMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)
![1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine](/img/structure/B12588413.png)



![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
![5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B12588461.png)

![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)

![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
